molecular formula C6H9NOS B14144385 (-)-5-(2-Propenyl)-2-oxazolidinethione CAS No. 68831-68-5

(-)-5-(2-Propenyl)-2-oxazolidinethione

Katalognummer: B14144385
CAS-Nummer: 68831-68-5
Molekulargewicht: 143.21 g/mol
InChI-Schlüssel: QEKDLBSHZCJKRO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(-)-5-(2-Propenyl)-2-oxazolidinethione: is an organic compound characterized by the presence of an oxazolidinethione ring substituted with a propenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (-)-5-(2-Propenyl)-2-oxazolidinethione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a propenyl-substituted amine with carbon disulfide, followed by cyclization to form the oxazolidinethione ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions: (-)-5-(2-Propenyl)-2-oxazolidinethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the oxazolidinethione ring to other functional groups, such as thiols or amines.

    Substitution: The propenyl group can undergo substitution reactions, where different substituents replace the propenyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, (-)-5-(2-Propenyl)-2-oxazolidinethione is used as a building block for synthesizing more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or antifungal properties, making it a candidate for developing new pharmaceuticals .

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor of certain enzymes or pathways involved in disease processes, offering a new avenue for drug development .

Industry: In industry, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the production of polymers and coatings .

Wirkmechanismus

The mechanism of action of (-)-5-(2-Propenyl)-2-oxazolidinethione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (-)-5-(2-Propenyl)-2-oxazolidinethione is unique due to its oxazolidinethione ring structure, which imparts distinct chemical and biological properties. This differentiates it from other propenyl-substituted compounds, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

68831-68-5

Molekularformel

C6H9NOS

Molekulargewicht

143.21 g/mol

IUPAC-Name

5-prop-2-enyl-1,3-oxazolidine-2-thione

InChI

InChI=1S/C6H9NOS/c1-2-3-5-4-7-6(9)8-5/h2,5H,1,3-4H2,(H,7,9)

InChI-Schlüssel

QEKDLBSHZCJKRO-UHFFFAOYSA-N

Kanonische SMILES

C=CCC1CNC(=S)O1

melting_point

60 - 61 °C

Physikalische Beschreibung

Solid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.